molecular formula C15H16N6O B12219986 7-(4-phenylpiperazin-1-yl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

7-(4-phenylpiperazin-1-yl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

Cat. No.: B12219986
M. Wt: 296.33 g/mol
InChI Key: BLPBJHUSDYNFTM-UHFFFAOYSA-N
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Description

7-(4-phenylpiperazin-1-yl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a triazolopyrimidine core with a phenylpiperazine moiety, making it a promising candidate for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-phenylpiperazin-1-yl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenylpiperazine with a suitable triazolopyrimidine precursor in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7-(4-phenylpiperazin-1-yl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylpiperazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the phenylpiperazine moiety.

Scientific Research Applications

7-(4-phenylpiperazin-1-yl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(4-phenylpiperazin-1-yl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and leading to downstream effects such as cell cycle arrest and apoptosis. Molecular docking studies have shown that the compound forms hydrogen bonds and hydrophobic interactions with key residues in the active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-phenylpiperazin-1-yl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is unique due to its specific combination of a triazolopyrimidine core with a phenylpiperazine moiety, which imparts distinct biological activities and binding affinities compared to other similar compounds.

Properties

Molecular Formula

C15H16N6O

Molecular Weight

296.33 g/mol

IUPAC Name

7-(4-phenylpiperazin-1-yl)-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one

InChI

InChI=1S/C15H16N6O/c22-15-18-17-14-10-13(16-11-21(14)15)20-8-6-19(7-9-20)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H,18,22)

InChI Key

BLPBJHUSDYNFTM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=CC4=NNC(=O)N4C=N3

Origin of Product

United States

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